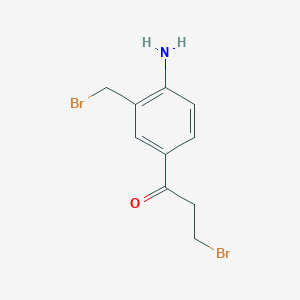
1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one is an organic compound that features both an amino group and bromine substituents on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by the introduction of the amino group. One common method involves the bromination of 4-aminoacetophenone to introduce the bromomethyl group, followed by further bromination to obtain the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form more complex amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substitution reactions can yield a variety of substituted phenyl derivatives.
- Oxidation reactions can produce nitro compounds.
- Coupling reactions can result in biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the amino group can engage in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical and biological contexts.
Comparación Con Compuestos Similares
1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with chlorine atoms instead of bromine.
1-(4-Amino-3-(methyl)phenyl)-3-methylpropan-1-one: Similar structure but with methyl groups instead of bromine.
1-(4-Amino-3-(fluoromethyl)phenyl)-3-fluoropropan-1-one: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs with other halogens or substituents. The bromine atoms make the compound more reactive in substitution and coupling reactions, providing a versatile platform for further chemical modifications.
Propiedades
Fórmula molecular |
C10H11Br2NO |
|---|---|
Peso molecular |
321.01 g/mol |
Nombre IUPAC |
1-[4-amino-3-(bromomethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c11-4-3-10(14)7-1-2-9(13)8(5-7)6-12/h1-2,5H,3-4,6,13H2 |
Clave InChI |
SRFOJWVUOXIITE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CCBr)CBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)
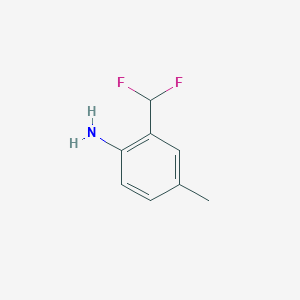
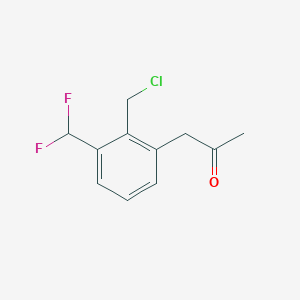
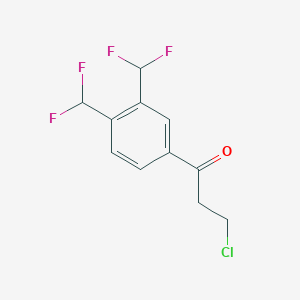
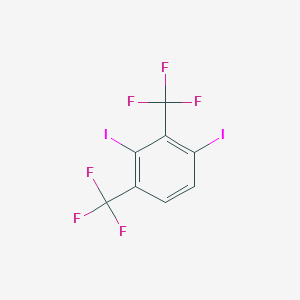
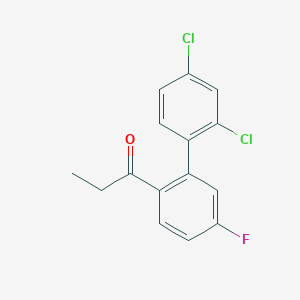
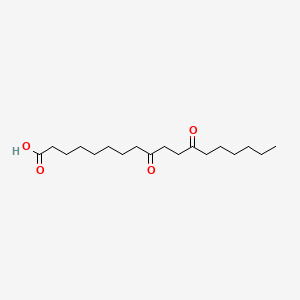
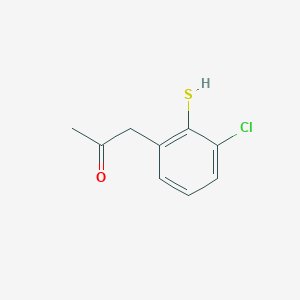
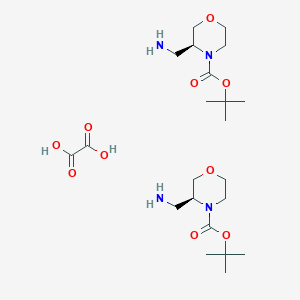
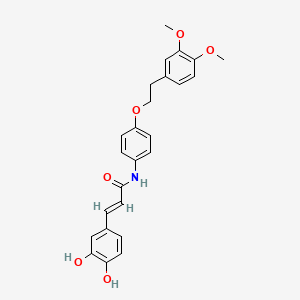
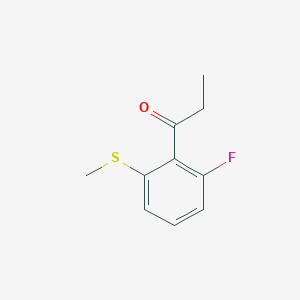
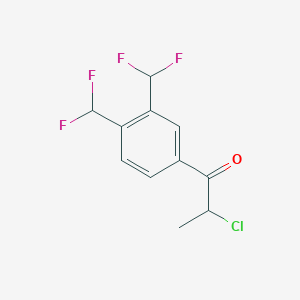
![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
